molecular formula C15H22BN3O4 B8499410 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide

2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide

Cat. No.: B8499410
M. Wt: 319.17 g/mol
InChI Key: DDTNTMVEWHBNCM-UHFFFAOYSA-N
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Description

2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide is an organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide typically involves the following steps:

    Formation of the dioxaborolane ring: This can be achieved by reacting pinacol with boronic acid derivatives under anhydrous conditions.

    Coupling with phenylurea: The dioxaborolane derivative is then coupled with a phenylurea compound using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Various reduced derivatives depending on the conditions.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with biological molecules, making it useful in drug design. The compound can also participate in various biochemical pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boron-containing compound used in organic synthesis.

    Pinacolborane: Another boron-containing compound with applications in organic synthesis and materials science.

    Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Used in similar applications as a building block in organic synthesis.

Uniqueness

2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide is unique due to its combination of a dioxaborolane ring with a phenylurea and acetamide group. This structure provides it with distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C15H22BN3O4

Molecular Weight

319.17 g/mol

IUPAC Name

2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide

InChI

InChI=1S/C15H22BN3O4/c1-14(2)15(3,4)23-16(22-14)10-5-7-11(8-6-10)19-13(21)18-9-12(17)20/h5-8H,9H2,1-4H3,(H2,17,20)(H2,18,19,21)

InChI Key

DDTNTMVEWHBNCM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (300 mg, 1.22 mmol) was dissolved in dry THF and stirred with 2-aminoacetamide hydrochloride (108 mg, 1.46 mmol) and triethylamine (drops) at 60° C. overnight. The mixture was reduced in vacuo, yielding the title compound (345 mg, 1.08 mmol, 88%).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-aminoacetamide hydrochloride
Quantity
108 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

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